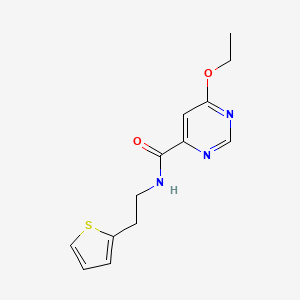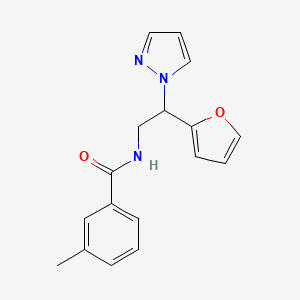
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as EMDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMDP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
作用機序
The exact mechanism of action of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it has been proposed that this compound may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. Activation of the 5-HT1A receptor has been shown to produce anxiolytic and antidepressant effects, which may explain the observed effects of this compound in preclinical studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to decrease levels of the stress hormone cortisol, which may also contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments is its selective targeting of the 5-HT1A receptor subtype. This specificity may allow for more targeted and effective treatment of anxiety and depression compared to other drugs that target multiple receptor subtypes. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other drugs that target the 5-HT1A receptor. This may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for research on 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of anxiety, depression, and other neurological and psychiatric disorders.
合成法
The synthesis of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves a multistep procedure that starts with the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-ethylpiperazine to yield the intermediate 1-(2,4-dimethylbenzenesulfonyl)-4-ethylpiperazine. The intermediate is then reacted with 4-methylphenylmagnesium bromide to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. In preclinical studies, this compound has been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential as a novel therapeutic agent for the treatment of these disorders.
特性
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-15-21(18(4)14-17(20)3)27(24,25)23-12-10-22(11-13-23)19-8-6-16(2)7-9-19/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJXMSJJQFMPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

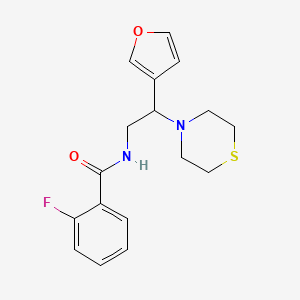
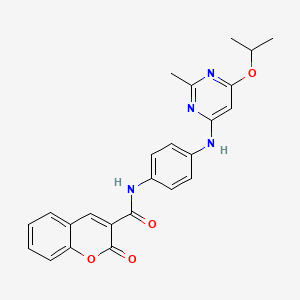
![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2748774.png)

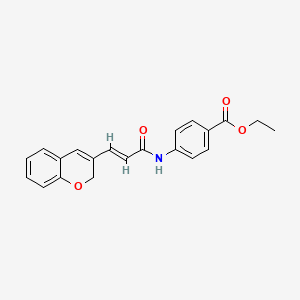
![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2748779.png)
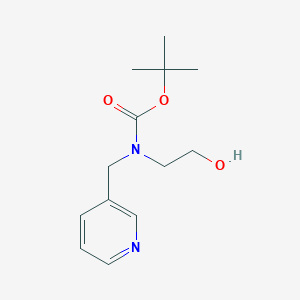

![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)
